molecular formula C16H12O2 B488121 3-(2-Tolyl)-1H-2-benzopyran-1-one CAS No. 73318-30-6

3-(2-Tolyl)-1H-2-benzopyran-1-one

Cat. No.: B488121
CAS No.: 73318-30-6
M. Wt: 236.26g/mol
InChI Key: JPTZKJNNSHXKNP-UHFFFAOYSA-N
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Description

3-(2-Tolyl)-1H-2-benzopyran-1-one is a substituted isocoumarin derivative characterized by a benzopyran-1-one core with a 2-tolyl (ortho-methylphenyl) group at the 3-position. Isocoumarins, including benzopyran-1-one derivatives, are pharmacologically significant due to their antimicrobial, antifungal, and analgesic activities . For example, bis-(1H-2-benzopyran-1-one) derivatives exhibit enhanced bioactivity compared to simpler substituted isocoumarins .

Properties

CAS No.

73318-30-6

Molecular Formula

C16H12O2

Molecular Weight

236.26g/mol

IUPAC Name

3-(2-methylphenyl)isochromen-1-one

InChI

InChI=1S/C16H12O2/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16(17)18-15/h2-10H,1H3

InChI Key

JPTZKJNNSHXKNP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC3=CC=CC=C3C(=O)O2

Canonical SMILES

CC1=CC=CC=C1C2=CC3=CC=CC=C3C(=O)O2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., dichlorobenzoyl in 7c) reduce yields compared to electron-donating groups (e.g., methoxy in 7b) .
  • Ring Fusion : Fused pyran derivatives (e.g., 8a) exhibit lower melting points, likely due to reduced crystallinity from structural flexibility .
  • Bis-Derivatives : Bis-benzopyrans (e.g., 5a) require longer reaction times (18–20 hours) but achieve higher thermal stability (mp = 200°C) .
Table 2: Bioactivity Comparison
Compound Class Antimicrobial Activity (MIC µg/mL) Analgesic Efficacy (vs. Control) Notes References
3-Aroyl-substituted isocoumarins (e.g., 7b, 7c) Moderate (S. aureus: 25–50) Not tested Activity linked to aroyl hydrophobicity
Bis-(1H-2-benzopyran-1-one) derivatives (e.g., 5a) High (S. aureus: 12.5–25) Significant pain reduction Synergistic effect from bis-core
3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one Not reported Not tested Structural uniqueness for potential SAR studies

Key Findings :

  • Bis-benzopyrans (e.g., 5a) demonstrate superior antimicrobial activity compared to mono-substituted derivatives, attributed to increased molecular rigidity and dual binding sites .
  • Analgesic activity is prominent in bis-derivatives, suggesting a role for extended π-conjugation in modulating CNS targets .

Physicochemical Properties

Table 3: Spectral and Elemental Analysis
Compound Name IR (cm⁻¹) ¹H NMR (δ, ppm) Elemental Analysis (C/H/N) References
7b 1710 (lactone C=O) 2.35 (s, 3H, CH₃), 6.85 (d, J=8.5 Hz, 2H) Calcd: C 65.24, H 6.39; Found: C 64.75, H 6.47
14g (3-benzylmercapto derivative) 1680 (C=O), 2550 (S-H) 3.45 (m, 2H, SCH₂), 7.30 (m, 5H, Ph) Calcd: C 69.80, H 6.37; Found: C 69.86, H 6.52
3-[(2S)-2-hydroxybutyl]-1H-2-benzopyran-1-one 1715 (lactone C=O), 3450 (OH) 1.60 (m, 2H, CH₂), 3.75 (m, 1H, OH) MW: 218.25; XLogP3: 3.1

Insights :

  • Thiol-substituted derivatives (e.g., 14g) show distinct IR peaks for S-H bonds, absent in oxygenated analogs .
  • Hydroxyalkyl substituents (e.g., 3-[(2S)-2-hydroxybutyl]) increase polarity (lower XLogP3) compared to aryl groups .

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